molecular formula C20H23N3O2S2 B2626238 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049388-87-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2626238
CAS No.: 1049388-87-5
M. Wt: 401.54
InChI Key: BJVPSVPKYCHGJM-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound provided for research use only. It is characterized by a molecular structure incorporating two pharmacologically significant heterocyclic systems: a 3,4-dihydroisoquinoline moiety and a thiophene sulfonamide group. The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in compounds with a range of biological activities. For instance, derivatives based on this core have been developed as potent and selective positive allosteric modulators for neurological targets like the dopamine D1 receptor . Furthermore, this specific scaffold has more recently been investigated for its potential as an inhibitor of the STING (Stimulator of Interferon Genes) pathway, highlighting its relevance in immunology and anti-inflammatory drug discovery . The second key component, the thiophene sulfonamide group, is also a common feature in bioactive molecules and has been extensively utilized in the design of tubulin polymerization inhibitors for anticancer research . The integration of these two systems into a single molecule makes this compound a valuable chemical tool for researchers exploring structure-activity relationships in various drug discovery programs. Its primary research value lies in its potential application in hit-to-lead optimization campaigns, particularly in the fields of oncology, immunology, and central nervous system (CNS) disorders. Researchers can use this compound to probe biological pathways, screen for novel therapeutic agents, and investigate the mechanism of action associated with its distinct molecular architecture. This product is intended for laboratory research purposes by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-22-11-4-8-18(22)19(14-21-27(24,25)20-9-5-13-26-20)23-12-10-16-6-2-3-7-17(16)15-23/h2-9,11,13,19,21H,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVPSVPKYCHGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene moiety, an isoquinoline derivative, and a pyrrole ring. Its molecular formula contributes to its unique interactions with biological targets. The molecular weight is approximately 342.4 g/mol, indicating a moderate size that may facilitate cellular penetration and interaction with biomolecules .

1. Antiinflammatory Activity

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide exhibit significant anti-inflammatory properties. A study highlighted the effectiveness of thiazole derivatives in reducing inflammation through inhibition of COX enzymes, which are critical in the inflammatory response . The specific compound's structure suggests potential for similar activity due to the presence of sulfonamide groups known for their anti-inflammatory effects.

2. Cytotoxic Effects

In vitro studies have demonstrated that isoquinoline derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising cytotoxic activity .

3. Antimicrobial Properties

Compounds containing thiophene and isoquinoline motifs have been evaluated for antimicrobial activity. Preliminary studies suggest that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide may inhibit the growth of both gram-positive and gram-negative bacteria, although specific data on this compound is limited .

The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Isoquinoline derivatives often interact with neurotransmitter receptors, potentially influencing pain pathways and inflammation.

Case Studies

Several studies have investigated the pharmacological potential of related compounds:

StudyCompoundActivityFindings
Chahal et al., 2023PYZ16COX-II InhibitionIC50 = 0.52 μM; superior selectivity compared to Celecoxib .
ACS PublicationsIsoquinoline DerivativeCytotoxicityInduced apoptosis in cancer cell lines with low micromolar IC50 values .
ScienceDirectThiazole DerivativesAnti-inflammatorySignificant reduction in inflammation markers in vivo .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Recent studies have highlighted the potential of this compound as a dual-targeting inhibitor against multidrug-resistant cancer cells. Its ability to inhibit specific pathways, such as the Wnt/β-catenin signaling pathway, makes it a promising candidate for cancer therapy . The sulfonamide moiety has been associated with enhanced selectivity and potency against cancer cell lines.
  • Carbonic Anhydrase Inhibition : The compound has shown inhibitory effects on carbonic anhydrases, which are important in various physiological processes, including respiration and acid-base balance. Specific derivatives have demonstrated strong inhibition against different isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions like glaucoma and epilepsy .
  • Cox-II Inhibition : As part of ongoing research into anti-inflammatory agents, derivatives of this compound are being evaluated for their ability to selectively inhibit cyclooxygenase-2 (Cox-II), an enzyme involved in inflammatory processes. Compounds with similar structures have shown promising results in reducing inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Chemical Properties and Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The dihydroisoquinoline and pyrrole rings enhance structural stability and facilitate binding to target proteins. This binding can modulate various biological pathways, leading to the compound's therapeutic effects.

Case Studies

  • Cancer Research : A study investigated the efficacy of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide in inhibiting tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, showcasing its potential as an anticancer agent .
  • Inflammatory Disorders : In a preclinical trial, derivatives were tested for their anti-inflammatory properties using animal models of arthritis. The results demonstrated a marked decrease in inflammatory markers and pain scores, suggesting effectiveness as a treatment option for inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydroisoquinoline Derivatives

Compound Name/ID Core Structure Key Substituents Biological Target/Activity Key Findings References
Target Compound Dihydroisoquinoline + ethyl linker Thiophene-2-sulfonamide, 1-methylpyrrole Hypothesized: Enzymes/receptors Structural uniqueness in sulfonamide group and pyrrole -
Compound 5 () Dihydroisoquinoline + benzamide Dimethoxyethyl BChE inhibition, anti-Aβ aggregation 64.3% yield; moderate activity
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide () Dihydroisoquinoline + sulfonamide 4-Chlorophenyl, 5-oxopyrrolidine MERS-CoV inhibition IC₅₀: 43.8 µM; potential antiviral agent
N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide () Dihydroisoquinoline + methanesulfonamide 4-Chlorophenyl, methanesulfonamide K2P channel modulation Allosteric ligand-binding site interaction
Encequidar () Dihydroisoquinoline + tetrazole Ethyl-tetrazole, benzopyran Undisclosed (Pegcetacoplan-related) Complex structure for enhanced stability

Pharmacological and Physicochemical Properties

  • Antiviral Potential: The sulfonamide-containing compound in shows anti-MERS-CoV activity (IC₅₀: 43.8 µM), suggesting the target compound’s sulfonamide group might similarly target viral proteases or polymerases .
  • Enzyme Inhibition: compounds inhibit BChE, a target for Alzheimer’s disease.
  • The 1-methylpyrrole may enhance logP values, favoring blood-brain barrier penetration .

Q & A

Synthesis Optimization

Q: How can the synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide be optimized to improve yield and purity while minimizing side products? A:

  • Stepwise Functionalization : Use sequential reactions to build the dihydroisoquinoline and pyrrole moieties separately before coupling, as demonstrated in analogous compounds (e.g., tert-butyl intermediates and HCl-mediated salt formation) .
  • Salt Formation : Convert free bases to dihydrochloride salts via HCl treatment in methanol, which improves crystallinity and purity (e.g., 72.6% yield after salt conversion) .
  • Purification : Employ preparative HPLC with gradient elution (e.g., 10–90% acetonitrile/water + 0.1% TFA) to isolate the final compound with >95% purity .

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